3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrazole ring, and finally the introduction of the benzenesulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to optimize the synthesis process and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a thiazolidine ring, a pyrazole ring, and a benzenesulfonamide group. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H24N4O4S3 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H24N4O4S3/c1-26(2)35(30,31)20-11-7-8-17(14-20)22-18(16-28(25-22)19-9-5-4-6-10-19)15-21-23(29)27(12-13-32-3)24(33)34-21/h4-11,14-16H,12-13H2,1-3H3/b21-15- |
InChI Key |
XFDDVISNLRNXOQ-QNGOZBTKSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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